3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one
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Overview
Description
3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one is a complex organic compound that features an indole moiety, a phenyl group, and a cyclohexenone structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid . The resulting indole derivative is then coupled with a phenyl group and further functionalized to introduce the propanoyl and cyclohexenone groups.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects . The compound may also act as an inhibitor of certain enzymes, blocking their activity and disrupting specific biochemical pathways.
Comparison with Similar Compounds
5-Methoxy-2-methyl-3-indoleacetic acid: This compound shares the indole moiety and methoxy group but differs in its overall structure and functional groups.
N,N-Dimethyltryptamine (DMT): Another indole derivative with similar structural features but different biological activities.
Uniqueness: 3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one is unique due to its combination of the indole moiety with a cyclohexenone structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C27H30N2O3 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
(2E)-2-(1-hydroxypropylidene)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylimino]-5-phenylcyclohexan-1-one |
InChI |
InChI=1S/C27H30N2O3/c1-4-25(30)27-24(14-19(15-26(27)31)18-8-6-5-7-9-18)28-13-12-21-17(2)29-23-11-10-20(32-3)16-22(21)23/h5-11,16,19,29-30H,4,12-15H2,1-3H3/b27-25+,28-24? |
InChI Key |
INTVQGXAGBZTTA-MCHPJPBJSA-N |
Isomeric SMILES |
CC/C(=C\1/C(=NCCC2=C(NC3=C2C=C(C=C3)OC)C)CC(CC1=O)C4=CC=CC=C4)/O |
Canonical SMILES |
CCC(=C1C(=NCCC2=C(NC3=C2C=C(C=C3)OC)C)CC(CC1=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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